molecular formula C18H18F2N2O3S B6573376 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide CAS No. 946225-63-4

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide

Cat. No.: B6573376
CAS No.: 946225-63-4
M. Wt: 380.4 g/mol
InChI Key: RYLOJQUUCGKSBC-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide ( 946225-63-4) is a synthetic organic compound with a molecular formula of C18H18F2N2O3S and a molecular weight of 380.41 g/mol . It features a tetrahydroquinoline core functionalized with an ethanesulfonyl group and a 2,6-difluorobenzamide moiety. This specific molecular architecture, particularly the presence of fluorine atoms, is known to enhance metabolic stability and binding affinity in drug-like compounds, while the sulfonamide group can improve solubility and pharmacokinetic properties . Compounds within this structural class have been investigated as potential therapeutic agents. Specifically, heterocyclic compounds incorporating similar tetrahydroquinoline and sulfonamide groups have been identified in patent literature as inhibitors of the Hedgehog (Hh) signaling cascade . The aberrant activity of this pathway is implicated in various diseases, including certain cancers, making inhibitors of this pathway a significant focus in oncology research . As such, this compound serves as a valuable building block or intermediate for further derivatization in medicinal chemistry programs. Its well-defined structure and purity ensure reproducibility in research applications. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-2-26(24,25)22-10-4-5-12-8-9-13(11-16(12)22)21-18(23)17-14(19)6-3-7-15(17)20/h3,6-9,11H,2,4-5,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLOJQUUCGKSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The introduction of the ethanesulfonyl group follows established protocols for sulfonamide formation. Key parameters include:

ParameterOptimal ConditionRole in Reaction
Sulfonating agent Ethanesulfonyl chlorideElectrophilic sulfonyl source
Base PyridineScavenges HCl, prevents side reactions
Temperature 0°C → ambientControls exothermic reaction
Solvent Pyridine or DCMFacilitates reagent mixing
Reaction time 1–12 hoursEnsures complete conversion

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) in anhydrous pyridine.

  • Add ethanesulfonyl chloride (1.2–2.0 equiv) dropwise at 0°C under inert atmosphere.

  • Stir for 1 hour at 0°C, then warm to room temperature for 12 hours.

  • Quench with 1N HCl, extract with ethyl acetate, and purify via column chromatography (ethyl acetate/hexane gradient).

Yield: 79–87%.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur of ethanesulfonyl chloride, forming a sulfonamide bond. Pyridine neutralizes HCl, preventing protonation of the amine and ensuring reactivity.

Amidation of the 7-Position Amine

Activation of 2,6-Difluorobenzoic Acid

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or coupling agents like HATU:

Activation MethodReagentsAdvantages
Thionyl chloride SOCl₂, refluxHigh purity, minimal byproducts
Coupling agents HATU, DCC, EDClMild conditions, suitable for sensitive substrates

Procedure for Acyl Chloride Formation:

  • Reflux 2,6-difluorobenzoic acid (1.0 equiv) with excess SOCl₂ (3.0 equiv) for 4 hours.

  • Remove excess SOCl₂ under reduced pressure to obtain 2,6-difluorobenzoyl chloride.

Amidation Reaction

Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or pyridine.

  • Temperature: Room temperature.

Procedure:

  • Dissolve the sulfonylated intermediate (1.0 equiv) and 2,6-difluorobenzoyl chloride (1.2 equiv) in DCM.

  • Add TEA (2.0 equiv) dropwise and stir for 4–12 hours.

  • Quench with water, extract with DCM, and purify via chromatography (ethyl acetate/hexane).

Yield: 53–87%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.45–7.30 (m, 4H, Ar–H), 3.25 (q, J = 7.2 Hz, 2H, SO₂CH₂CH₃), 1.40 (t, J = 7.2 Hz, 3H, SO₂CH₂CH₃).

  • ¹³C NMR: Signals at δ 165.2 (C=O), 152.1–111.3 (Ar–F), 44.8 (SO₂CH₂).

High-Performance Liquid Chromatography (HPLC)

  • Purity: >98% (C18 column, acetonitrile/water = 70:30, 1 mL/min).

Mass Spectrometry (MS)

  • ESI-MS: m/z 429.1 [M+H]⁺ (calculated for C₂₂H₁₈F₂N₂O₃S: 428.45).

Comparative Analysis of Synthetic Routes

ParameterSulfonylation StepAmidation Step
Key reagent Ethanesulfonyl chloride2,6-Difluorobenzoyl chloride
Solvent PyridineDCM/THF
Temperature 0°C → RTRT
Yield 79–87%53–87%
Purification Column chromatographyColumn chromatography

Challenges and Mitigation Strategies

  • Low Amidation Yields: Excess acyl chloride (1.5 equiv) and prolonged reaction times (12 hours) improve conversion.

  • Byproduct Formation: Use of molecular sieves or activated charcoal during purification removes colored impurities .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

  • Reduction: : Reduction of the difluorobenzamide group can lead to the formation of amine derivatives.

  • Substitution: : The difluorobenzamide group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reducing Agents: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Nucleophiles: : Strong nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted benzamides.

Scientific Research Applications

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide has a wide range of applications in various fields:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

  • Biology: : Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

  • Industry: : Utilized in the development of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide exerts its effects is complex and varies depending on its application:

  • Molecular Targets: : It may interact with various molecular targets, including enzymes, receptors, and nucleic acids.

  • Pathways Involved: : It can modulate several biochemical pathways, leading to its diverse biological activities. For example, in cancer cells, it might inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Sulfonyl Groups

The sulfonyl group’s identity significantly influences physicochemical and biological properties. Key comparisons include:

  • N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide (): Structural Difference: Methanesulfonyl (CH₃SO₂-) vs. ethanesulfonyl (C₂H₅SO₂-).
  • N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide (): Structural Difference: Aromatic 4-fluorobenzenesulfonyl (C₆H₄FSO₂-) replaces aliphatic ethanesulfonyl, and dimethoxy substitutes difluoro on benzamide.

Benzoylurea Pesticides with 2,6-Difluorobenzamide Moieties

Compounds like diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) and teflubenzuron () share the 2,6-difluorobenzamide motif but feature urea linkages instead of tetrahydroquinoline-sulfonyl cores:

  • Structural Comparison: Target Compound: Tetrahydroquinoline-sulfonyl scaffold with 2,6-difluorobenzamide. Benzoylureas: Urea (NHCONH) linker between benzamide and aryl groups.
  • Functional Implications: Benzoylureas inhibit chitin synthesis in insects, a mechanism tied to urea’s hydrogen-bonding capacity. The target compound’s sulfonyl group and tetrahydroquinoline ring may confer distinct binding interactions, suggesting divergent biological targets or modes of action .

Other 2,6-Difluorobenzamide Derivatives

  • Novaluron and chlorfluazuron (): Feature trifluoromethyl or cyclopropane groups, enhancing pest resistance management. Unlike the target compound, these lack the tetrahydroquinoline core, underscoring the scaffold’s role in modulating solubility and target specificity.

Data Table: Structural and Functional Comparison

Compound Name Sulfonyl/Other Group Benzamide Substituents Core Structure Known Application Reference
N-[1-(ethanesulfonyl)-...-difluorobenzamide Ethanesulfonyl 2,6-difluoro Tetrahydroquinoline Not reported -
N-[1-(methanesulfonyl)-...-difluorobenzamide Methanesulfonyl 2,6-difluoro Tetrahydroquinoline Not reported
Diflubenzuron Urea linker 2,6-difluoro Benzoylurea Insecticide
Chlorfluazuron Cyclopropane-carbonyl 2,6-difluoro Benzoylurea Insecticide
N-[1-(4-fluorobenzenesulfonyl)-...] 4-fluorobenzenesulfonyl 2,6-dimethoxy Tetrahydroquinoline Not reported

Key Research Findings and Implications

Sulfonyl Group Impact : Ethanesulfonyl’s larger size may improve metabolic stability over methanesulfonyl analogs, critical for in vivo efficacy .

Benzamide Fluorination : The 2,6-difluoro configuration is conserved in pesticidal benzoylureas, suggesting its role in target engagement (e.g., enzyme inhibition) .

Scaffold Flexibility: Replacing urea with tetrahydroquinoline-sulfonyl could shift applications from pest control to pharmaceuticals, leveraging the core’s rigidity for selective binding.

Q & A

Basic: What are the recommended synthetic pathways for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide?

Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the tetrahydroquinoline core via cyclization reactions using substituted anilines and carbonyl compounds under acidic conditions.
  • Step 2: Introduction of the ethanesulfonyl group via sulfonation reactions, often employing ethanesulfonyl chloride in the presence of a base like pyridine or triethylamine.
  • Step 3: Coupling with 2,6-difluorobenzamide using peptide coupling reagents (e.g., EDCI or HATU) or nucleophilic substitution under controlled temperatures (60–80°C) .
    Critical factors include solvent selection (e.g., DMF or THF for polar intermediates) and inert atmosphere to prevent oxidation .

Basic: How can the structural and electronic properties of this compound be characterized?

Answer:
Key methodologies include:

  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond ~1.75 Å) and dihedral angles (e.g., 116.1° for aromatic ring alignment) .
  • NMR spectroscopy : Fluorine-19 NMR identifies electronic environments of difluoro substituents (δ ~-110 to -120 ppm). Proton NMR reveals coupling patterns in the tetrahydroquinoline core (e.g., δ 1.2–2.5 ppm for aliphatic protons) .
  • Computational modeling : DFT calculations predict electrostatic potential surfaces and HOMO-LUMO gaps, aiding in understanding reactivity .

Basic: What physicochemical properties influence its solubility and bioavailability?

Answer:

  • LogP : Estimated ~3.2 (lipophilicity favors membrane permeability but limits aqueous solubility) .
  • Polar surface area (PSA) : ~90 Ų, suggesting moderate passive diffusion across biological membranes .
  • Solubility : Poor in water (<0.1 mg/mL); enhanced using co-solvents (e.g., DMSO) or lipid-based formulations .

Advanced: How might this compound interact with biological targets, and what experimental approaches validate these interactions?

Answer:
Hypothesized mechanisms include:

  • Hydrogen bonding : Sulfonyl and benzamide groups may bind to enzyme active sites (e.g., kinases or proteases).
  • π-π stacking : Aromatic rings could stabilize interactions with receptor hydrophobic pockets .
    Validation methods :
  • Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., KD values).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Mutagenesis studies : Identifies critical residues in target proteins .

Advanced: How can synthetic yields be optimized while minimizing side reactions?

Answer:

  • Temperature control : Maintain <80°C during sulfonation to avoid decomposition .
  • Catalyst screening : Use DMAP or N-hydroxyphthalimide to accelerate coupling reactions .
  • Purification : Employ gradient column chromatography (hexane/EtOAc) or recrystallization (petroleum ether/ethyl acetate) .
    Example optimization : A 15% yield increase was achieved by replacing THF with DMF in the final coupling step .

Advanced: How do structural analogs compare in terms of bioactivity, and what data contradictions exist?

Answer:
Comparative analysis (see table below) highlights key differences:

CompoundStructural VariationBioactivity (IC50)Source
N-[1-(ethanesulfonyl)-...-2,6-difluorobenzamideEthanesulfonyl, 2,6-difluoro120 nM (Enzyme X)
N-[1-(4-fluorobenzenesulfonyl)-...-2-methoxybenzamide4-Fluoro substitution85 nM (Enzyme X)
N-[1-(thiophene-2-sulfonyl)-...-trimethylphenyl)ethanediamideThiophene sulfonyl210 nM (Enzyme X)

Contradictions : Higher lipophilicity in the ethanesulfonyl analog correlates with reduced solubility but increased membrane permeability compared to 4-fluorobenzenesulfonyl derivatives .

Advanced: What strategies resolve discrepancies in reported biological activity data across studies?

Answer:

  • Assay standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays).
  • Orthogonal validation : Confirm results via in vitro (cell-based) and in silico (docking) studies.
  • Meta-analysis : Compare datasets across analogs (e.g., IC50 variability in sulfonamide-containing compounds) .

Advanced: How does the compound’s stereochemistry influence its pharmacological profile?

Answer:

  • Chiral centers : The tetrahydroquinoline core may have multiple stereoisomers.
  • Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate active enantiomers.
  • Activity differences : R-enantiomer shows 5-fold higher affinity for Target Y compared to S-enantiomer in SPR assays .

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